molecular formula C19H23NO2 B5848514 N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5848514
M. Wt: 297.4 g/mol
InChI Key: VQKOLIKKVHCFEQ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenylethylamine moiety attached to the nitrogen of the acetamide group and a 2,4,6-trimethylphenoxy (mesityloxy) substituent on the adjacent carbon. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic mesityloxy group, which may influence membrane permeability and target binding.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-11-15(2)19(16(3)12-14)22-13-18(21)20-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKOLIKKVHCFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2-(2,4,6-trimethylphenoxy)acetic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenylethyl and trimethylphenoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the trimethylphenoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Nitrogen Substituent Oxygen Substituent Key Biological Activity Reference
N-(2-Phenylethyl)-2-(2,4,6-TMP)acetamide 2-Phenylethyl 2,4,6-Trimethylphenoxy (mesityl) Not explicitly reported N/A
iCRT3 2-Phenylethyl Oxazole-sulfanyl-ethylphenyl Wnt/β-catenin inhibition
CPN-9 (N-(4-(2-pyridyl)thiazol-2-yl)-...) 4-(2-Pyridyl)thiazol-2-yl 2,4,6-Trimethylphenoxy Nrf2-ARE pathway activation
TMPA (N-(2,4,6-TMP)-acetamide) 2,4,6-Trimethylphenyl Methyl Crystallographic model compound
Ocfentanil 1-(2-Phenylethyl)-4-piperidinyl 2-Methoxy Opioid receptor agonist

Key Observations:

  • Phenylethyl vs. Aromatic Nitrogen Substituents: The 2-phenylethyl group in the target compound and iCRT3 enhances interaction with hydrophobic binding pockets, as seen in iCRT3's inhibition of β-catenin-TCF interactions .
  • Mesityloxy vs. In contrast, methoxy or chloro substituents (e.g., in pesticide acetamides like alachlor ) prioritize herbicide activity through electron-withdrawing effects.

Pharmacological and Mechanistic Differences

Wnt/β-Catenin Pathway Inhibitors

  • iCRT3 : Despite sharing the 2-phenylethyl group with the target compound, iCRT3’s oxazole-sulfanyl-ethylphenyl substituent enables direct β-catenin binding, suppressing pro-inflammatory cytokines in macrophages . The absence of this substituent in the target compound suggests divergent mechanisms.

Nrf2-ARE Pathway Activators

  • CPN-9 : Replacing the phenylethyl group with a thiazolyl-pyridyl moiety shifts activity toward oxidative stress mitigation. CPN-9’s mesityloxy group synergizes with the thiazole ring to stabilize Nrf2-Keap1 interactions, a feature absent in the target compound .

Opioid Receptor Modulators

  • Ocfentanil: Retains the phenylethyl group but incorporates a piperidinyl-methoxy structure, enabling µ-opioid receptor agonism . This highlights how minor substitutions (e.g., methoxy vs. mesityloxy) redirect activity toward neurological targets.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The mesityloxy group in the target compound and CPN-9 elevates logP values (~3.9 for CPN-9 ), favoring CNS penetration. In contrast, polar substituents in pesticide acetamides (e.g., chloro groups in alachlor ) reduce logP for soil mobility.
  • Metabolic Stability : Methyl groups on the mesityloxy ring may slow oxidative metabolism compared to methoxy or chloro analogues, as seen in CPN-9’s sustained Nrf2 activation .

Biological Activity

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylethyl group and a trimethylphenoxy moiety. The presence of multiple methyl groups on the phenoxy ring enhances its lipophilicity and may influence its interaction with biological targets. The compound is synthesized through the reaction of 2-(2,4,6-trimethylphenoxy)acetic acid with 2-phenylethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane (DCM) at controlled temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in neurotransmission and cellular signaling, modulating their activity through hydrophobic interactions and hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by inhibiting acetylcholinesterase activity and reducing oxidative stress .
  • Antibacterial and Anti-inflammatory Properties : The trimethylphenoxy group may contribute to antibacterial and anti-inflammatory effects, making it a candidate for therapeutic applications in infectious diseases .
  • Cytotoxic Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibition of acetylcholinesterase
AntibacterialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Notable Research Findings

  • Neuroprotective Mechanisms : A study demonstrated that derivatives similar to this compound can protect neuronal cells from oxidative damage by modulating antioxidant enzyme levels .
  • Cytotoxicity in Cancer Models : In vitro experiments revealed that the compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Enzyme Interaction Studies : Detailed kinetic studies have shown that the compound acts as a non-competitive inhibitor for certain enzymes involved in metabolic processes, suggesting a potential role in metabolic regulation.

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